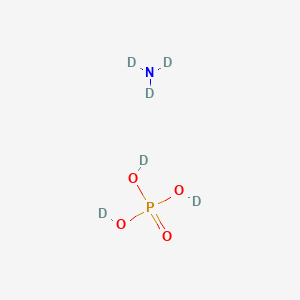

Ammonium-d4 dideuteriumphosphate

Description

Historical Context of Ammonium (B1175870) Dihydrogen Phosphate (B84403) (ADP) Research and Deuteration

Ammonium dihydrogen phosphate (NH₄H₂PO₄), or ADP, was first discovered in 1938. researchgate.net Its piezoelectric and nonlinear optical properties quickly made it a material of interest. mdpi.comosti.gov In the 1950s, ADP crystals began to replace quartz and Rochelle salt in transducer applications due to their desirable mechanical properties and resistance to deliquescence. mdpi.com

The research into ADP's electrical properties revealed an interesting phenomenon: it exhibits antiferroelectric properties at low temperatures. researchgate.net The antiferroelectric phase transition in ADP occurs at approximately 147 K. researchgate.net This behavior, where adjacent dipoles align in opposite directions, has been a subject of intense study for decades. researchgate.netresearchgate.net

The practice of deuteration, or substituting hydrogen with deuterium (B1214612), emerged as a powerful technique to modify and study the properties of hydrogen-containing compounds. In materials like ADP, which belong to the KDP (potassium dihydrogen phosphate) family, deuteration has been shown to significantly alter their physical characteristics. researchgate.net This has opened new avenues for tailoring materials for specific applications.

Significance of Deuteration in Solid-State Physics and Materials Science

The substitution of protium (B1232500) (¹H) with deuterium (²H) in ammonium dihydrogen phosphate has profound implications for its physical properties, making it a cornerstone for research in solid-state physics and materials science. The doubling of the mass of the hydrogen atom upon deuteration leads to significant changes in the dynamics of the crystal lattice, particularly affecting the hydrogen bonds that play a crucial role in the material's structure and behavior.

One of the most notable effects of deuteration is the modification of the phase transition temperature. For instance, in ND₄D₂PO₄, a high-temperature phase transition has been observed at 141.5 °C, which is higher than the corresponding transition in its non-deuterated counterpart (133 °C). researchgate.net This shift is attributed to the altered dynamics of the ammonium ions and the hydrogen (or deuterium) bonds within the crystal.

Furthermore, deuteration significantly impacts the optical properties of ADP. Partially deuterated ADP (DADP) crystals are of great interest for applications in nonlinear optics, such as frequency conversion in high-power laser systems. nih.gov By controlling the level of deuteration, researchers can tune the phase-matching conditions for efficient second, third, and even fourth harmonic generation. nih.gov For example, a 60% deuterated ADP crystal has been shown to exhibit a 38% decrease in spontaneous Raman scattering intensity, leading to high-efficiency fourth harmonic generation of a 1053 nm laser.

Neutron diffraction studies are particularly crucial in understanding the structural changes upon deuteration. researchgate.net Unlike X-rays, neutrons are highly sensitive to the position of lighter elements like hydrogen and its isotope deuterium. Such studies have revealed that in deuterated ADP, the deuterium content in the NH₄⁺ group is higher than in the H₂PO₄⁻ group, and the lattice parameters of the crystal vary with the level of deuteration. researchgate.net

Contemporary Research Challenges and Opportunities for ND₄D₂PO₄ Studies

The study of deuterated ammonium dihydrogen phosphate continues to present both challenges and exciting opportunities for the scientific community.

Research Challenges:

Crystal Growth: A primary challenge lies in the growth of large, high-quality single crystals of ND₄D₂PO₄ with a uniform level of deuteration. The segregation coefficient of deuterium in the crystal is not unity, meaning the concentration of deuterium in the crystal can differ from that in the growth solution. researchgate.net This can lead to inhomogeneities in the crystal, which can be detrimental to its optical performance.

Precise Control of Deuteration: Achieving a precise and homogenous level of deuteration throughout the crystal is critical for many applications, especially in nonlinear optics where precise phase-matching is required. This necessitates careful control over the crystal growth conditions.

Understanding Complex Phase Transitions: The full extent of the influence of deuteration on the various phase transitions in ADP, particularly the interplay between the ammonium group ordering and the proton/deuteron (B1233211) ordering, is still an active area of research.

Research Opportunities:

Advanced Nonlinear Optics: ND₄D₂PO₄ and partially deuterated ADP crystals offer significant opportunities for the development of advanced nonlinear optical devices. The ability to tune the phase-matching wavelength by adjusting the deuteration level makes them highly versatile for frequency conversion applications, including the generation of deep-ultraviolet light. nih.gov

Fundamental Solid-State Physics: The study of ND₄D₂PO₄ provides a model system for investigating the role of hydrogen bonding and isotopic effects in phase transitions and ferroelectric/antiferroelectric phenomena. Further investigations using techniques like high-pressure studies and advanced spectroscopic methods can provide deeper insights into the fundamental physics of these materials.

Neutron Scattering Studies: The unique properties of ND₄D₂PO₄ make it an ideal candidate for further investigation using neutron scattering techniques. Such studies can provide detailed information on the crystal and magnetic structures, lattice dynamics, and the nature of the hydrogen/deuteron ordering, contributing to a more complete understanding of this fascinating material.

Data Tables

Table 1: Physical Properties of Ammonium Dihydrogen Phosphate (ADP) and its Deuterated Analog (ND₄D₂PO₄)

| Property | Ammonium Dihydrogen Phosphate (ADP) | Ammonium-d4 dideuteriumphosphate (ND₄D₂PO₄) |

| Chemical Formula | NH₄H₂PO₄ | ND₄D₂PO₄ |

| Molar Mass | 115.03 g/mol | 121.08 g/mol |

| Crystal System | Tetragonal | Tetragonal |

| Antiferroelectric Transition Temperature | ~147 K | Varies with deuteration |

| High-Temperature Phase Transition | 133 °C | 141.5 °C |

Table 2: Refractive Indices of Partially Deuterated ADP (DADP) Crystals at Room Temperature

| Wavelength (nm) | ADP (0% D) | 30% DADP | 50% DADP | 70% DADP |

| _n_o | ||||

| 404.7 | 1.5397 | 1.5389 | 1.5384 | 1.5378 |

| 546.1 | 1.5273 | 1.5265 | 1.5260 | 1.5254 |

| 632.8 | 1.5217 | 1.5209 | 1.5204 | 1.5198 |

| _n_e | ||||

| 404.7 | 1.4907 | 1.4899 | 1.4894 | 1.4888 |

| 546.1 | 1.4802 | 1.4794 | 1.4789 | 1.4783 |

| 632.8 | 1.4768 | 1.4760 | 1.4755 | 1.4749 |

Data adapted from a study by Liu et al. (2019). researchgate.net

Table 3: Lattice Parameter Variation with Deuteration

Properties

CAS No. |

14989-27-6 |

|---|---|

Molecular Formula |

H6NO4P |

Molecular Weight |

121.063 g/mol |

InChI |

InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4)/i/hD6 |

InChI Key |

LFVGISIMTYGQHF-YIKVAAQNSA-N |

SMILES |

N.OP(=O)(O)O |

Isomeric SMILES |

[2H]N([2H])[2H].[2H]OP(=O)(O[2H])O[2H] |

Canonical SMILES |

N.OP(=O)(O)O |

Origin of Product |

United States |

Crystallographic and Structural Investigations

Crystal Structure Determination in Distinct Phases

The crystal structure of ammonium-d4 dideuteriumphosphate has been characterized in its different phases, revealing the impact of deuteration on the lattice dimensions and the positions of atoms within the unit cell.

Neutron diffraction is an exceptionally powerful tool for locating light atoms like hydrogen and its isotope deuterium (B1214612), which are often difficult to pinpoint accurately with X-rays. Studies on deuterated ammonium (B1175870) dihydrogen phosphate (B84403) have shown that the replacement of hydrogen with deuterium leads to an expansion of the crystal lattice. researchgate.net This expansion is particularly pronounced in directions perpendicular to the c-axis, suggesting that the hydrogen bonds, which lie nearly parallel to the (001) plane, expand upon deuteration. researchgate.net

The table below illustrates the variation of lattice parameters with increasing deuteration level in ammonium dihydrogen phosphate crystals, as determined by powder neutron diffraction.

| Deuteration Level (%) | a (Å) | c (Å) | Unit Cell Volume (ų) |

| 0 | 7.499 | 7.548 | 423.9 |

| 30 | 7.505 | 7.547 | 424.8 |

| 60 | 7.511 | 7.546 | 425.6 |

| 85 | 7.516 | 7.545 | 426.3 |

X-ray diffraction is instrumental in characterizing structural phase transitions, which are changes in the crystal structure that occur with variations in temperature or pressure. In ammonium dihydrogen phosphate and its deuterated analogues, these transitions are intimately linked to the ordering of the hydrogen (or deuterium) atoms within the hydrogen bonds.

While specific studies on the structural transitions of pure this compound were not found, research on the broader family of KDP-type crystals, to which ADP belongs, indicates that deuteration significantly affects the temperature at which these transitions occur. The antiferroelectric phase transition temperature in ADP, for instance, is known to be influenced by deuteration. X-ray diffraction allows for the precise monitoring of changes in peak positions and intensities as the crystal undergoes these transformations, providing critical information about the changes in symmetry and lattice parameters. researchgate.netaps.org

Isotopic Perturbations on Crystal Structure and Hydrogen Bonding Network

The substitution of protium (B1232500) (¹H) with deuterium (²H) introduces what is known as the "geometric isotope effect." This effect arises primarily from the difference in zero-point energy between the O-H and O-D bonds. The heavier deuteron (B1233211) has a lower zero-point energy, leading to a shorter and stronger bond in some contexts, but in the case of the O-H···O hydrogen bonds in phosphates, it results in an expansion of the distance between the oxygen atoms. researchgate.net

Deuteron Localization and Dynamics within the Hydrogen Bond Network

The behavior of deuterons within the hydrogen bond network is central to understanding the properties of this compound.

The O-D···O bonds in deuterated ammonium phosphate are a key feature of its structure. Neutron diffraction studies have been crucial in determining the precise location of the deuterons within these bonds. In the paraelectric phase (at higher temperatures), the deuterons are typically disordered, occupying two equivalent positions along the O···O vector with equal probability. As the crystal cools and undergoes a phase transition to the antiferroelectric state, the deuterons become ordered into one of these positions.

The potential energy surface for the deuteron in the O-D···O bond is a double well potential. The shape of this potential, including the height of the barrier between the two wells and the distance between the potential minima, is subtly altered by deuteration. This alteration in the potential energy landscape is a direct consequence of the mass difference between hydrogen and deuterium and is fundamental to the observed isotope effects.

The changes in the hydrogen-bonding network induced by deuteration have a significant impact on the stability of the crystal and its phase transition behavior. The expansion of the O-D···O bonds and the altered dynamics of the deuterons within these bonds directly influence the temperature at which the crystal transitions from its paraelectric to its antiferroelectric phase.

Generally, deuteration in hydrogen-bonded ferroelectrics and antiferroelectrics leads to a significant increase in the transition temperature. This is because the heavier deuterons are less able to tunnel through the potential barrier in the double-well potential of the hydrogen bond. Consequently, more thermal energy is required to induce the disordered state characteristic of the high-temperature paraelectric phase, resulting in a more stable ordered low-temperature phase.

Phase Transition Phenomena

High-Temperature Phase Transitions

Recent studies have identified a high-temperature phase transition in ammonium (B1175870) dihydrogen phosphate (B84403) and its deuterated form, distinct from the well-known low-temperature antiferroelectric transition. cusat.ac.in

The high-temperature phase transition has been identified and its temperature determined for both the protonated and deuterated forms of the compound. A notable isotope effect is observed, where the substitution of deuterium (B1214612) for hydrogen results in an increased transition temperature.

For ammonium dihydrogen phosphate (NH₄H₂PO₄), the transition occurs at 133°C. cusat.ac.in In its fully deuterated analogue, Ammonium-d4 dideuteriumphosphate (ND₄D₂PO₄), the transition temperature is shifted upwards to 141.5°C. cusat.ac.in This increase is a direct confirmation of the role of the ammonium groups and hydrogen bonding in the transition mechanism.

| Compound | Transition Temperature (°C) | Isotope Shift (°C) |

|---|---|---|

| Ammonium dihydrogen phosphate (ADP) | 133 | +8.5 |

| This compound (DADP) | 141.5 |

The mechanism underlying the high-temperature phase transition is attributed to the motional dynamics of the ammonium (NH₄⁺) or deuterated ammonium (ND₄⁺) ions. cusat.ac.in It is proposed that the transition corresponds to the onset of free rotation of these ions within the crystal lattice. cusat.ac.in

In the lower temperature phase, the ammonium ions are in a more hindered rotational state. As the temperature increases to the transition point, they gain sufficient thermal energy to overcome the rotational barrier, leading to a state of unhindered rotation. The upward shift of the transition temperature in the deuterated crystal supports this model; the heavier ND₄⁺ ion requires more energy to achieve the same degree of rotational freedom as the lighter NH₄⁺ ion. cusat.ac.in This change in rotational dynamics contributes to a significant increase in the orientational polarizability. cusat.ac.in

The high-temperature phase is also characterized by distinct changes in electrical conductivity, which is predominantly protonic (or deuteronic) in nature. cusat.ac.in A key piece of evidence for this is the observation that deuterated samples exhibit lower conductivity values compared to their protonated counterparts across all crystallographic axes. cusat.ac.in This is expected, as the heavier deuterons are less mobile than protons.

Antiferroelectric Phase Transitions

At low temperatures, this compound undergoes a phase transition from a paraelectric to an antiferroelectric state. This transition is a classic example of an order-disorder phenomenon driven by the arrangement of protons (deuterons) in the hydrogen-bond network. aps.orgacs.org

The antiferroelectric critical temperature (Tc) is dramatically affected by deuteration. For protonated ammonium dihydrogen phosphate (ADP), the transition occurs at approximately 148 K (-125°C). aps.org Upon full deuteration to form this compound (ND₄D₂PO₄), the transition temperature increases significantly to 228 K. aps.org

This large upward shift of 80 K is a hallmark of phase transitions in hydrogen-bonded systems and underscores the quantum mechanical nature of the proton and its central role in the transition mechanism. The localization of deuterons on the phosphate tetrahedra below the critical temperature is a key feature of the antiferroelectric phase. aps.org

| Compound | Antiferroelectric Transition Temperature (K) | Isotope Shift (K) |

|---|---|---|

| Ammonium dihydrogen phosphate (ADP) | 148 | +80 |

| This compound (DADP) | 228 |

The mechanism of the antiferroelectric transition in ADP and its deuterated analogue is best understood through models originally developed for its ferroelectric cousin, potassium dihydrogen phosphate (KDP). The Slater model, for instance, provides a foundational understanding based on the "ice rules" for proton ordering around the PO₄ tetrahedra. aps.org In this model, each phosphate group must have exactly two protons (or deuterons) closely associated with it.

In KDP, the lowest energy configuration results in all dipoles pointing in the same direction, leading to ferroelectricity. However, in ADP, the presence of the ammonium ions fundamentally alters the energy landscape. aps.org Magnetic resonance studies show that while the proton dynamics are very similar to those in KDP, the key difference is a reversal of the Slater energies for the various proton configurations. aps.org This energy reversal, driven entirely by the NH₄⁺ ions through N-H···O hydrogen bonds, makes the configuration with alternating, anti-parallel dipoles the most stable. This leads to an antiferroelectric ordered state below Tc.

The Nagamiya model is an extension that more specifically describes the antiferroelectric ordering by considering the interactions that favor this anti-parallel alignment. The applicability of these models highlights that the dielectric behavior in this compound is a direct consequence of the competition between the hydrogen-bonding system of the phosphate groups and the influence exerted by the ammonium ions on that system. aps.org

Interplay Between Different Phase Transition Sequences

The phase behavior of this compound is not limited to the well-studied paraelectric-to-antiferroelectric transition. The existence of a high-temperature phase transition at 141.5 °C points to a more complex sequence of structural rearrangements.

The mechanism of this high-temperature transition is believed to be linked to the rotational dynamics of the ammonium (ND₄⁺) ions. jps.jp As the temperature increases towards 141.5 °C, the ND₄⁺ ions are thought to gain sufficient thermal energy to undergo a transition from a hindered rotational state to a more freely rotating state. This change in rotational motion significantly impacts the crystal's conductivity and dielectric properties.

The increase in the transition temperature from 133 °C in ADP to 141.5 °C in ND₄D₂PO₄ upon deuteration supports the hypothesis that the motion of the ammonium ion is central to this transition. jps.jp The higher mass of deuterium compared to hydrogen leads to a higher temperature being required to induce the same level of rotational freedom in the ND₄⁺ ions.

The liberation of what are known as "A defects" is also proposed as a consequence of this unhindered rotational motion of the ND₄⁺ groups, contributing to the observed rise in electrical conductivity at the transition point. jps.jp This suggests an interplay where the onset of a specific type of ionic motion at high temperatures fundamentally alters the electrical properties of the crystal, representing a distinct phase transition that precedes the low-temperature ordering phenomena. The coexistence of ferroelectric and antiferroelectric ordering has been observed in mixed crystals containing deuterated ammonium dihydrogen phosphate, highlighting the delicate balance of interactions that can be tuned by composition and temperature. science.gov

Theoretical and Computational Modeling

First-Principles Calculations (Density Functional Theory - DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and related properties of materials from the fundamental laws of quantum mechanics, without requiring empirical parameters. uclouvain.beumn.edu

The study of lattice dynamics through DFT is essential for understanding the structural stability and phase transitions in crystals like Ammonium-d4 dideuteriumphosphate. uclouvain.beumn.edu Using techniques such as Density Functional Perturbation Theory (DFPT), researchers can compute the phonon (quantized lattice vibration) dispersion curves and density of states. uclouvain.beumn.edu

These simulations reveal how atoms vibrate within the crystal lattice. In the context of the KDP-family of crystals, to which this compound belongs, specific lattice modes are strongly coupled to the deuteron (B1233211) ordering. The substitution of protons with deuterons significantly alters the vibrational frequencies due to the increased mass. This isotope effect is a key factor in the dramatic shift of the phase transition temperature observed in deuterated analogues. First-principles calculations can quantify these changes in vibrational modes, identifying specific soft modes that may drive the transition to the antiferroelectric phase.

Table 1: Key Aspects of DFT-based Lattice Vibration Simulations

| Computational Method | Information Obtained | Significance for this compound |

| Density Functional Theory (DFT) | Ground-state electronic structure and total energy of the crystal. | Provides the foundational data for calculating forces and vibrational properties. |

| Density Functional Perturbation Theory (DFPT) | Phonon frequencies, dispersion curves, and Born effective charges. uclouvain.beumn.edu | Elucidates the dynamic stability of the crystal lattice and identifies vibrational modes coupled to phase transitions. |

| Frozen Phonon Method | Calculation of forces for specific atomic displacements to determine phonon frequencies. | An alternative to DFPT for calculating lattice dynamics, particularly for specific modes of interest. |

The movement of deuterons between adjacent oxygen atoms in the O-D--O bonds is fundamental to the phase transition mechanism. Computational mapping of the potential energy surface (PES) for this transport process provides critical insights. The PES describes the energy of the system as a function of the deuteron's position.

In materials like this compound, the PES along the O-D--O bond is characterized by a double-well potential. At high temperatures (paraelectric phase), deuterons are dynamically disordered across these two potential minima. As the temperature is lowered, the deuterons preferentially occupy one of the two sites, leading to an ordered state (antiferroelectric phase). DFT calculations are used to determine the key parameters of this double-well potential, including the barrier height and the distance between the minima. Deuteration is known to alter this potential landscape, affecting the tunneling probability and localization of the deuterons, which in turn governs the stability of the ordered phase and the transition temperature.

Ab-initio (from the beginning) molecular orbital calculations are a class of quantum chemistry methods used to solve the electronic Schrödinger equation. northwestern.edu These calculations provide a detailed description of the electronic structure, including the energy band structure, density of states (DOS), and the nature of chemical bonding. aps.orgresearchgate.net

For this compound, these calculations can reveal the covalent and ionic character of the bonds within the phosphate (B84403) (PO₄) and ammonium (B1175870) (ND₄) groups, as well as the hydrogen/deuteron bonds (O-D--O) that link them. By analyzing the electronic wave functions and charge density distribution, researchers can understand how charge is distributed throughout the crystal and how this distribution changes during the phase transition. This information is vital for interpreting spectroscopic data and understanding the origin of the dielectric and optical properties of the material.

Phenomenological and Microscopic Models of Phase Transitions

While first-principles calculations provide a detailed quantum mechanical description, phenomenological and microscopic models offer a more conceptual framework for understanding the collective behaviors that lead to phase transitions.

The pseudo-spin model is a highly successful theoretical framework for describing order-disorder phase transitions in KDP-type crystals. In this model, the position of the deuteron in the double-well potential is simplified to a two-state system, analogous to a spin-1/2 particle. A "spin-up" state can represent the deuteron being closer to one oxygen atom, while a "spin-down" state represents it being closer to the other.

The Hamiltonian for the system is then written in terms of these pseudo-spins, including terms that describe:

Tunneling: A term that allows deuterons to tunnel through the potential barrier between the two sites. This is particularly important for protons and less so for the heavier deuterons.

Pseudo-spin Interactions: Terms that describe the long-range and short-range interactions between deuterons, which favor a collective ordering of the pseudo-spins.

Green's function theory is a powerful many-body technique used to solve the pseudo-spin Hamiltonian. researchgate.net It allows for the calculation of various dynamic properties, such as the collective excitation spectrum (pseudo-spin waves) and the temperature dependence of the order parameter (the degree of deuteron ordering). This approach provides a microscopic description of how the collective ordering emerges from the interactions between individual deuterons. researchgate.net

The simple pseudo-spin model only considers the ordering of the hydrogen/deuteron system. However, in reality, this ordering is strongly coupled to the displacements of the heavier ions (the ND₄ and PO₄ groups). Proton-lattice interaction models (or deuteron-lattice models in this case) extend the pseudo-spin concept to include this crucial coupling.

In these models, the crystal Hamiltonian includes additional terms that describe:

Lattice Vibrations: The energy of the lattice phonons, particularly the optic modes involving the motion of the heavier ions.

Coupling Term: An interaction term that links the pseudo-spin of the deuteron to the displacement of the surrounding ions.

This coupling is the key to the phase transition. The ordering of the deuterons (pseudo-spins) induces a static distortion in the lattice of the heavier ions. For this compound, this coupling leads to an antiparallel arrangement of local dipoles, resulting in the antiferroelectric phase. These models successfully explain why the phase transition is accompanied by a change in crystal symmetry and can be used to describe the temperature dependence of dielectric and thermodynamic properties.

Table 2: Theoretical Models for Phase Transitions in this compound

| Model Type | Core Concept | Key Phenomena Explained |

| Pseudo-spin Model | Represents the two possible deuteron positions in a hydrogen bond as a "spin-up" or "spin-down" state. | Collective ordering of deuterons, role of deuteron tunneling, and long-range interactions. |

| Green's Function Theory | A mathematical method to analyze the dynamic properties of the interacting pseudo-spin system. researchgate.net | Temperature dependence of the order parameter and the spectrum of collective excitations. |

| Proton-Lattice Interaction Model | Couples the pseudo-spin of the deuteron to the vibrational modes (phonons) of the heavier ion lattice. researchgate.net | The mechanism by which deuteron ordering triggers a structural phase transition and leads to antiferroelectricity. |

Advanced Simulation Methodologies (e.g., Monte Carlo) for Deuterated Systems

Advanced simulation methodologies are indispensable for studying the quantum mechanical nature of deuterated systems. Monte Carlo (MC) methods, particularly quantum Monte Carlo (QMC), are well-suited for this purpose. Unlike classical simulations, QMC techniques can directly account for quantum effects such as zero-point energy and tunneling, which are pronounced in systems containing light nuclei like deuterium (B1214612).

Variational Monte Carlo (VMC) and Diffusion Monte Carlo (DMC) are two such methods used to investigate the ground state properties of quantum systems. nih.gov In the context of deuterated ammonia (B1221849) clusters, which serve as a proxy for the ammonium-d4 ion, simulations have shown that the ground state wavefunction is highly localized. nih.gov Furthermore, in mixed-isotope systems, these simulations consistently find that the heavier isotope (deuterium) preferentially participates in hydrogen bonding. nih.gov This finding is critical for understanding the stability and structure of the hydrogen-bond network in this compound.

Simulations can also be tailored to specific applications, such as modeling deuteron transport in materials or studying the adsorption of deuterated molecules in porous media. researchgate.neted.ac.ukresearchgate.net These simulations provide data on key parameters like interaction energies, optimal geometries, and the thermodynamic efficiency of related processes.

Table 2: Illustrative Parameters for a Quantum Monte Carlo Simulation of a Deuterated System

| Parameter | Description | Example Value/Method |

| Simulation Method | The specific Quantum Monte Carlo algorithm used. | Diffusion Monte Carlo (DMC) nih.gov |

| System Model | The level of theory used to represent the particles. | Rigid body monomers for ND₄⁺ and D₂PO₄⁻ ions. |

| Potential Energy Surface | The force field or ab initio calculation describing inter-particle interactions. | Pre-calculated ab initio potential. |

| Simulation Temperature | The temperature at which the system's properties are simulated. | 4 K (to approximate ground state) nih.gov |

| Number of Walkers | The size of the population of configurations used in the simulation. | 10,000 |

| Time Step | The discrete time interval used for propagating the walkers. | 0.001 fs |

| Observable Properties | The physical quantities calculated from the simulation. | Ground state energy, radial distribution functions, hydrogen bond analysis. |

Computational Analysis of Deuteration and Exchange Mechanisms

Computational analysis provides a molecular-level understanding of the mechanisms and thermodynamics of deuteration and hydrogen-deuterium (H/D) exchange. Quantum mechanical calculations, such as those using Density Functional Theory (DFT), are employed to model these processes.

Studies on the deprotonation of phosphate ions show that calculated equilibrium isotope effects (EIEs) are highly sensitive to the chemical environment. nih.gov Gas-phase calculations often differ significantly from experimental values observed in solution. The inclusion of explicit solvent molecules in the computational model substantially improves the accuracy of the calculated EIEs by accounting for strong solute-solvent interactions that create coupled vibrational modes. nih.gov This highlights the crucial role of the local environment in determining the properties of the phosphate group in this compound.

Computational modeling can also predict the most favorable sites for deuteration in a molecule. nih.gov By calculating the stability of anionic intermediates formed during base-catalyzed H/D exchange, researchers can identify which positions are thermodynamically favored for deprotonation and subsequent deuteration. nih.gov These analyses can elucidate how factors like steric hindrance and the presence of electron-withdrawing groups influence reaction pathways and deuteration efficiency. This predictive power is essential for designing synthesis routes and understanding the stability of deuterated compounds.

Table 3: Research Findings from Computational Analyses of Isotope Effects and Exchange

| Research Focus | Computational Method | Key Finding |

| Isotope Effects in Phosphate Deprotonation | DFT, MP2, HF with explicit solvent models. nih.gov | The inclusion of solvent molecules is critical for accurately calculating equilibrium isotope effects, as solute-solvent interactions significantly alter vibrational modes. nih.gov |

| Base-Mediated Deuteration Mechanisms | DFT calculations of anion stability. nih.gov | The thermodynamic favorability of deuteration at specific molecular sites can be predicted by analyzing the stability of intermediates, guided by electronic and steric effects. nih.gov |

| Structural Stability via H/D Exchange | Experimental H/D exchange coupled with MD simulations. mdpi.com | The rate of amide hydrogen exchange provides a measure of structural stability and flexibility, which can be correlated with computational models of protein dynamics. mdpi.com |

Advanced Experimental Characterization Techniques

Dielectric and Conductivity Measurements as Probes for Phase Transitions

Dielectric spectroscopy and conductivity measurements are powerful, non-destructive techniques for identifying and characterizing phase transitions in crystalline materials. These methods probe the response of a material to an external electric field, which often changes anomalously at a transition temperature due to structural and polarizability changes.

In Ammonium-d4 dideuteriumphosphate (ND4D2PO4), also known as deuterated ADP (DADP), these measurements have been crucial in identifying multiple phase transitions. The compound undergoes a well-known paraelectric-antiferroelectric (PE-AFE) phase transition at approximately 242 K. jps.jp More detailed investigations involving axis-wise measurements of both AC/DC electrical conductivity and dielectric constant have confirmed the existence of a high-temperature phase transition at 141.5 °C (414.65 K). aip.org This is a notable upward shift from the corresponding high-temperature transition in non-deuterated ADP, which occurs at 133 °C. aip.org

The mechanism for this high-temperature transition is attributed to the onset of free rotation of the (ND4)+ ammonium (B1175870) groups. aip.org The large value of the dielectric constant observed at this transition point is explained by the contribution to the orientational polarizability from these freely rotating groups. aip.org Furthermore, studies consistently show that deuterated crystals like ND4D2PO4 exhibit lower electrical conductivity values compared to their pure, non-deuterated counterparts across a wide temperature range. aip.org The temperature dependence of the dielectric constants (εc and εa) for ND4D2PO4 in its antiferroelectric state can be consistently explained using an extended pseudo-spin model. researchgate.net

| Measurement Technique | Observed Phenomenon in ND4D2PO4 | Transition Temperature | Associated Mechanism |

| Dielectric Constant | Anomaly in dielectric constant | 141.5 °C | Onset of free rotation of (ND4)+ groups aip.org |

| Electrical Conductivity | Anomaly in conductivity | 141.5 °C | Change in motional effects of ammonium ions aip.org |

| X-Ray Diffraction | Structural change from paraelectric to antiferroelectric | ~242 K | Ordering of deuterium (B1214612) atoms and distortion of PO4 tetrahedra jps.jp |

Piezoelectric and Elastic Constant Measurements in Relation to Structural Transformations

The piezoelectric effect, the coupling between mechanical stress and electrical polarization, and a material's elastic constants are intrinsically linked to its crystal symmetry. Consequently, measurements of these properties are highly sensitive to structural phase transformations.

For ND4D2PO4, the transition from the paraelectric to the antiferroelectric phase at ~242 K involves significant structural changes. X-ray diffraction studies reveal that upon entering the antiferroelectric phase, the crystal structure distorts, becoming longer along the axis of antiferroelectric polarization. jps.jp This distortion of the PO4 tetrahedra and the associated change in the nitrogen atom's position are more pronounced in ND4D2PO4 than in standard ADP. jps.jp

Table 1: Lattice Constants of ND4D2PO4 Across its PE-AFE Phase Transition

Data showcases the structural changes occurring at the phase transition temperature (Tc) of approximately 239-242 K. Note the change in the longest axis from 'c' in the paraelectric phase to 'b' in the antiferroelectric phase.

| Phase | Temperature (K) | Lattice Constant a (Å) | Lattice Constant b (Å) | Lattice Constant c (Å) |

|---|---|---|---|---|

| Paraelectric (PE) | 247 | 7.513 | 7.513 | 7.560 |

| Antiferroelectric (AFE) | 231 | 7.513 | 7.525 | 7.498 |

| Antiferroelectric (AFE) | 173 | 7.509 | 7.526 | 7.487 |

Experimental studies confirm that the deuteration has a significant impact on the electromechanical properties. The piezoelectric and dielectric constants of ND4D2PO4 are reported to be about 50% larger than those of normal ADP. aps.org This enhancement suggests potential for practical applications in electromechanical transducers. aps.org The elastic compliances, which are the inverse of the elastic stiffness constants, also show distinct temperature dependencies, particularly the shear compliances s44 and s66, as the crystal approaches its transition temperature from above. aps.org

Nonlinear Optical Phenomena and Laser Interaction Studies

ND4D2PO4, as a non-centrosymmetric crystal, is an important material for nonlinear optics (NLO), where intense laser light interacts with the material to produce new frequencies. This behavior is governed by the material's nonlinear susceptibilities.

Stimulated Raman Scattering is a nonlinear optical process where a molecule scatters incident photons, and this process is amplified, or stimulated, by the presence of other photons at the scattered frequency. youtube.comyoutube.com It is a powerful tool for studying the vibrational modes of molecules. youtube.com In ND4D2PO4, experimental investigations have observed high-order Stokes and anti-Stokes generation, creating broad multi-wavelength spectral combs through SRS and multi-wave mixing processes. researchgate.net A key finding is that ND4D2PO4 crystals can efficiently reduce the effect of stimulated Raman scattering that is often problematic when high-power lasers are used with the non-deuterated ADP crystal. researchgate.net

Harmonic generation is a nonlinear process where photons with the same frequency are combined to generate a new photon with a multiple of the original frequency. wikipedia.org Second Harmonic Generation (SHG) doubles the frequency, while Third Harmonic Generation (THG) triples it. wikipedia.orgamplitude-laser.com ND4D2PO4 is a suitable medium for such frequency conversion applications. researchgate.net Research has demonstrated cascaded nonlinear effects in ND4D2PO4, where processes involving both SHG and THG contribute to lasing in the ultraviolet and visible spectral ranges under picosecond laser pumping. researchgate.net The process of deuteration itself is known to be beneficial in related materials, as it can shift absorption peaks away from the fundamental laser wavelength, which is advantageous for SHG. optica.org

Multi-wave mixing is a general class of nonlinear optical phenomena arising from the interaction of several light waves within a medium, mediated by its nonlinear susceptibility. mdpi.com Four-wave mixing (FWM), which involves four interacting waves, is a common example that results from the third-order optical susceptibility (χ⁽³⁾), a property inherent to all materials. mdpi.com In ND4D2PO4 crystals, experimental studies have confirmed that multi-wave mixing processes, in conjunction with SRS, are responsible for the generation of extensive combs of new laser wavelengths, spanning both Stokes and anti-Stokes shifts from the pump wavelength. researchgate.net

Synthesis and Crystal Growth of Deuterated Ammonium Dihydrogen Phosphate

Crystal Growth Methodologies

The growth of large, optically clear single crystals of deuterated ammonium (B1175870) dihydrogen phosphate (B84403) is primarily achieved from a supersaturated aqueous solution. The slow cooling solution technique is a widely adopted and effective method for this purpose.

The general principle of the slow cooling method involves preparing a saturated solution of the deuterated compound at a specific temperature and then gradually lowering the temperature to induce crystallization. The rate of cooling is a critical parameter that directly influences the size and quality of the grown crystals. A slow and precisely controlled cooling rate helps in preventing the formation of multiple nuclei and promotes the growth of a single, large crystal. jps.jpresearchgate.net

The process typically begins with the synthesis of the deuterated salt, followed by its dissolution in heavy water (D₂O) to create a saturated solution. For growing partially deuterated crystals, a specific ratio of D₂O to deionized H₂O is used to achieve the desired deuteration level in the solution. researchgate.net It has been observed that the deuterium (B1214612) content in the grown crystal is often lower than that in the growth solution, a phenomenon characterized by the segregation coefficient. researchgate.net

A typical setup for the slow cooling method consists of a crystallizer, a temperature controller, and a seed crystal holder. A small, high-quality seed crystal is introduced into the saturated solution. The temperature of the solution is then slowly decreased, typically at a rate of a few tenths of a degree Celsius per day. This slow reduction in temperature decreases the solubility of the salt, leading to its deposition onto the seed crystal, thereby promoting its growth. The solution is often stirred gently to ensure a uniform concentration and temperature throughout the crystallizer.

| Parameter | Slow Cooling Method | Rapid Growth Method |

| Growth Rate | Low (e.g., mm/day) | High (e.g., several mm/day) |

| Supersaturation | Low | High |

| Temperature Control | Precise, slow cooling | Rapid temperature reduction |

| Crystal Quality | Generally high, fewer defects | Can be high with optimization |

| Typical Application | Research, high-quality optics | Large-scale production |

This table provides a generalized comparison of the two primary methods used for growing deuterated ADP crystals.

Another method that has been explored for growing deuterated ADP crystals is the rapid growth method. This technique involves using higher supersaturation levels and a more rapid reduction in temperature to achieve faster growth rates. researchgate.net While this method can produce large crystals in a shorter time, careful control of the growth conditions is essential to maintain high crystal quality. researchgate.net

Optimization of Deuteration Processes and Assessment of Isotopic Purity

The synthesis of Ammonium-d4 dideuteriumphosphate with high isotopic purity requires careful control over the deuteration process. The primary goal is to replace all hydrogen atoms in both the ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions with deuterium atoms.

A common approach to achieve high deuteration levels is through repeated recrystallization of ammonium dihydrogen phosphate in heavy water (D₂O). jps.jp The hydrogen-deuterium exchange occurs between the water molecules and the ions in the solution. However, to synthesize fully deuterated ND₄D₂PO₄, it is often more effective to start with deuterated precursors. This involves the reaction of deuterated ammonia (B1221849) (ND₃) with deuterated phosphoric acid (D₃PO₄) in a D₂O solvent. google.comsigmaaldrich.com

The synthesis of high-purity deuterated ammonia can be achieved by reacting deuterium gas with nitrogen gas over a suitable catalyst. google.com Deuterated phosphoric acid is commercially available with high isotopic purity. sigmaaldrich.comsigmaaldrich.com The reaction between these two precursors can be represented as:

ND₃ + D₃PO₄ → ND₄D₂PO₄

The resulting salt is then purified, typically by recrystallization from D₂O, to obtain the final product.

The assessment of isotopic purity is a crucial step to confirm the level of deuteration in the synthesized compound. Several analytical techniques are employed for this purpose:

Neutron Diffraction: This is a powerful technique for determining the positions of deuterium atoms in the crystal lattice. Neutron diffraction studies on deuterated ADP have confirmed the substitution of hydrogen with deuterium and have provided detailed information on the crystal structure and the extent of deuteration. jps.jpresearchgate.net A study on 97% deuterated DADP revealed the precise atomic positions and the distortion of the PO₄ tetrahedra in the antiferroelectric phase. jps.jp

Raman Spectroscopy: This technique is sensitive to the vibrational modes of molecules. The substitution of hydrogen with heavier deuterium atoms leads to a noticeable shift in the vibrational frequencies. Raman spectroscopy has been used to characterize deuterated ADP crystals and to estimate the level of deuteration by analyzing the shifts in the spectral peaks. researchgate.netresearchgate.net For instance, the strong Raman line corresponding to the totally symmetric vibration of the phosphate group shows a distinct shift upon deuteration. researchgate.net

| Parameter | Value | Source |

| Crystal System | Tetragonal (at room temperature) | jps.jp |

| Space Group | I-42d (paraelectric phase) | jps.jp |

| Lattice Constants (AFE phase at T < 242 K) | a ≈ 7.50 Å, b ≈ 7.51 Å, c ≈ 7.48 Å | jps.jp |

| Deuteration Level | 97% | jps.jp |

This table presents key structural parameters for highly deuterated ammonium dihydrogen phosphate as determined by X-ray diffraction studies. jps.jp

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Ammonium-d4 dideuteriumphosphate, and how can isotopic purity be ensured?

- Methodology : Synthesis typically involves isotopic exchange or starting with deuterated precursors. For example:

- Use deuterated ammonia (ND₃) and phosphoric acid (H₃PO₄) in a controlled stoichiometric reaction. Adjust reaction pH to favor the formation of the deuterated product .

- Purification via recrystallization in deuterated solvents (e.g., D₂O) minimizes proton contamination. Isotopic purity (≥98 atom% D) is verified using mass spectrometry or NMR spectroscopy .

- Key Considerations : Monitor reaction kinetics, as deuteration may slow proton-exchange processes. Use anhydrous conditions to avoid isotopic dilution.

Q. How should researchers characterize the physicochemical properties of this compound?

- Analytical Workflow :

- Purity Testing : Assess via ion chromatography for phosphate and ammonium content (≥99.5% purity threshold) .

- pH Profiling : Prepare a 5% w/v solution in D₂O; target pH range: 3.8–4.5 at 25°C (non-deuterated analogs show similar ranges) .

- Impurity Limits : Heavy metals (Pb ≤5 ppm), chloride (Cl ≤0.00025%), and sulfate (SO₄ ≤0.0025%) via ICP-MS or gravimetric analysis .

- Data Table :

| Parameter | Specification | Method |

|---|---|---|

| Isotopic Purity | ≥98 atom% D | MS/NMR |

| Water Insolubles | ≤0.003% | Gravimetric |

| Nitrate (NO₃) | ≤0.001% | Ion Chromatography |

Advanced Research Questions

Q. How does deuteration influence the vibrational spectroscopy and crystallographic behavior of this compound compared to its protonated form?

- Methodology :

- IR/Raman Spectroscopy : Deuteration shifts O–H stretching modes (~3200 cm⁻¹) to O–D (~2400 cm⁻¹). Compare peak splitting patterns to assess hydrogen/deuterium bonding networks .

- X-ray Crystallography : Resolve D-atom positions in the lattice. Note that deuteration may reduce unit cell volume due to shorter D-bond lengths (observed in analogous deuterated phosphates ).

Q. What experimental designs are optimal for using this compound in isotopic tracing studies of phosphate transport mechanisms?

- Approach :

- Metabolic Tracing : Incubate cell cultures with deuterated phosphate and track incorporation into ATP or DNA via LC-MS. Use parallel non-deuterated controls to quantify isotopic enrichment .

- Kinetic Isotope Effects (KIEs) : Measure reaction rates (e.g., enzymatic hydrolysis) to compare deuterated vs. protonated substrates. Expect lower rates for deuterated systems due to higher bond stability .

- Data Conflict Resolution : Discrepancies in tracer uptake may arise from solvent isotope effects (e.g., D₂O vs. H₂O). Normalize data to intracellular deuterium content .

Q. How can researchers resolve contradictions in solubility and stability data for this compound under varying experimental conditions?

- Troubleshooting Framework :

- Solubility : Deuteration increases hydrophobicity, potentially reducing aqueous solubility. Test in deuterated buffers and adjust ionic strength (e.g., 0.1 M ND₄Cl in D₂O) .

- Thermal Stability : Conduct TGA/DSC to compare decomposition profiles. Deuterated compounds may exhibit higher thermal stability due to stronger D-bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.